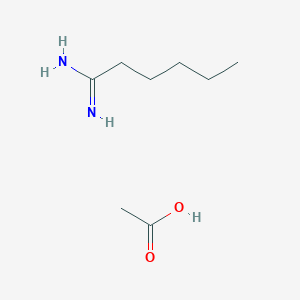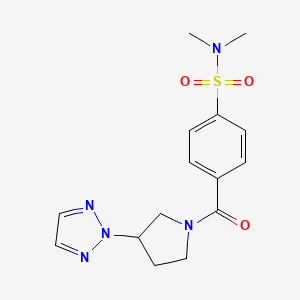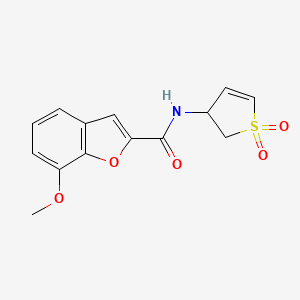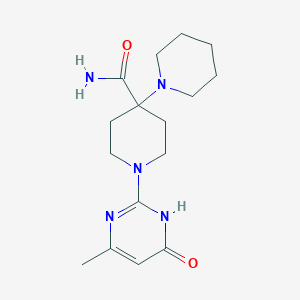
1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide, also known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MMPI belongs to the class of piperidine derivatives and is a potent inhibitor of metalloproteinases, which are enzymes that play a critical role in various physiological processes.
Mecanismo De Acción
1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of metalloproteinases, which are enzymes that play a critical role in various physiological processes, including tissue remodeling, cell migration, and angiogenesis. By inhibiting the activity of these enzymes, this compound can prevent the growth and spread of cancer cells and reduce inflammation in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to reduce the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound has also been shown to inhibit the activity of angiogenic factors, such as VEGF and FGF-2, which are involved in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide in lab experiments is its high specificity for metalloproteinases, which makes it a potent inhibitor of these enzymes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has been shown to have poor bioavailability, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of metalloproteinases, which could have significant applications in cancer treatment and other diseases. Another area of research is the development of new formulations of this compound that could improve its bioavailability and solubility, making it more effective in vivo. Additionally, further studies are needed to investigate the potential applications of this compound in other disease areas, such as cardiovascular disease and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide involves several steps, including the reaction of 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the addition of 1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxamide. The final product is obtained by the addition of 4-piperidin-1-ylpiperidine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
1-(4-Methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide has been extensively studied for its potential applications in medical research. One of the primary areas of research is cancer treatment, where this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
Propiedades
IUPAC Name |
1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-12-11-13(22)19-15(18-12)20-9-5-16(6-10-20,14(17)23)21-7-3-2-4-8-21/h11H,2-10H2,1H3,(H2,17,23)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEAIHOMMNLUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2786558.png)
![2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786559.png)
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2786562.png)
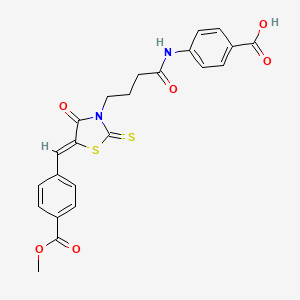

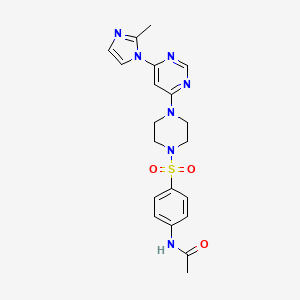
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2786566.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B2786567.png)
methanone](/img/structure/B2786571.png)

